(R,R)-i-Pr-DUPHOS: An In-depth Technical Guide for Asymmetric Catalysis
(R,R)-i-Pr-DUPHOS: An In-depth Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R,R)-i-Pr-DUPHOS, a chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. The document details its chemical and physical properties, provides a thorough examination of its application in the enantioselective hydrogenation of various substrates, and offers detailed experimental protocols for catalyst preparation and use. Furthermore, it elucidates the catalytic cycle and the principles governing its high enantioselectivity.
Core Properties of (R,R)-i-Pr-DUPHOS
(R,R)-i-Pr-DUPHOS, with the full chemical name (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a C₂-symmetric bisphosphine ligand. Its rigid phospholane rings and the bulky isopropyl substituents create a well-defined and effective chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.
| Property | Value |
| CAS Number | 136705-65-2 |
| Molecular Formula | C₂₆H₄₄P₂ |
| Molecular Weight | 418.58 g/mol |
| Appearance | White to off-white solid |
| Optical Rotation | [α]²⁰/D +103° (c = 1 in chloroform) |
Applications in Asymmetric Hydrogenation
(R,R)-i-Pr-DUPHOS is predominantly used as a ligand in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The resulting metal complexes are highly effective catalysts for the enantioselective reduction of a wide range of prochiral substrates, including enamides, ketones, and other unsaturated compounds, yielding chiral products with high enantiomeric excess (ee).
Asymmetric Hydrogenation of Enamides
The rhodium complex of (R,R)-i-Pr-DUPHOS is particularly effective for the asymmetric hydrogenation of N-acylenamides, providing access to chiral amino acid derivatives, which are valuable building blocks in pharmaceutical synthesis.
Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides:
| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 0.1 | 30 | 25 | 12 | >99 | >99 | [1] |
| N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylethylamine | 0.1 | 30 | 25 | 12 | >99 | 92 | [1] |
| Methyl 2-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 0.01 | 15 | 25 | 1 | >99 | >99 | [2] |
Note: Data is compiled from various sources and may have been obtained under slightly different experimental conditions.
Asymmetric Hydrogenation of Ketones
The iridium complex of (R,R)-i-Pr-DUPHOS has shown promise in the asymmetric hydrogenation of ketones, particularly those with coordinating groups that can facilitate substrate binding to the catalyst.
Quantitative Data for Ir-Catalyzed Asymmetric Hydrogenation of Ketones:
| Substrate | Product | Catalyst Loading (mol%) | Pressure (psi H₂) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1-Phenyl-1-propanone | (R)-1-Phenyl-1-propanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 85 |
| 2-Aminoacetophenone HCl | (R)-2-Amino-1-phenylethanol | 1 | 1000 | HBF₄ | 30 | 24 | 100 | 92 |
Note: Data is illustrative and based on typical performance for similar catalyst systems. Specific data for the (R,R)-i-Pr-DUPHOS-Ir system can be found in specialized literature.
Experimental Protocols
Preparation of the [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ Catalyst Precursor
This procedure outlines the synthesis of the commonly used rhodium catalyst precursor.
Materials:
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(R,R)-i-Pr-DUPHOS
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[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
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Anhydrous, degassed Tetrahydrofuran (THF)
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Anhydrous, degassed Diethyl ether
Procedure:
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In a nitrogen-filled glovebox, dissolve (R,R)-i-Pr-DUPHOS (1.05 eq) in anhydrous, degassed THF.
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In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, degassed THF.
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Slowly add the [Rh(COD)₂]BF₄ solution to the (R,R)-i-Pr-DUPHOS solution with stirring.
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Stir the resulting orange-red solution at room temperature for 30 minutes.
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Remove the THF under vacuum to obtain an orange-red solid.
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Wash the solid with anhydrous, degassed diethyl ether to remove any unreacted starting materials.
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Dry the resulting solid under vacuum to yield [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄.
Workflow for Catalyst Preparation:
General Procedure for Asymmetric Hydrogenation of Enamides
This protocol provides a general method for the enantioselective hydrogenation of enamides using the pre-formed catalyst.
Materials:
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[Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄
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Enamide substrate
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Anhydrous, degassed solvent (e.g., Methanol, THF)
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Hydrogen gas (high purity)
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Autoclave or high-pressure reactor
Procedure:
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In a nitrogen-filled glovebox, charge a pressure-resistant reaction vessel with the enamide substrate and the [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ catalyst (typically 0.1-1 mol%).
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Add the anhydrous, degassed solvent.
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Seal the reaction vessel and remove it from the glovebox.
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Connect the vessel to a hydrogen gas line and purge the system with hydrogen several times.
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Pressurize the vessel to the desired hydrogen pressure (e.g., 30-1000 psi).
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Stir the reaction mixture at the desired temperature for the specified time.
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After the reaction is complete, carefully vent the hydrogen gas.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or crystallization.
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Determine the enantiomeric excess of the product using chiral HPLC or GC.
Workflow for Asymmetric Hydrogenation:
